molecular formula C31H28O8 B1619510 benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol CAS No. 65876-95-1

benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol

Cat. No.: B1619510
CAS No.: 65876-95-1
M. Wt: 528.5 g/mol
InChI Key: VBYAALRAZWIZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol involves the polymerization of formaldehyde with the phenolic compounds mentioned above. The reaction typically occurs under acidic or basic conditions, which facilitate the formation of methylene bridges between the phenolic units . Industrial production methods often involve the use of catalysts to increase the reaction rate and yield .

Mechanism of Action

The mechanism of action of benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function . The specific pathways involved depend on the biological context and the specific phenolic units present in the compound .

Comparison with Similar Compounds

Benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol is unique due to its complex structure and the presence of multiple phenolic units. Similar compounds include:

    Benzene-1,2-diol:

    Benzene-1,3-diol:

    Benzene-1,2,3-triol:

The uniqueness of this compound lies in its polymeric nature and the combination of different phenolic units, which confer distinct chemical and physical properties .

Properties

CAS No.

65876-95-1

Molecular Formula

C31H28O8

Molecular Weight

528.5 g/mol

IUPAC Name

benzene-1,3-diol;formaldehyde;3-phenylbenzene-1,2-diol;4-phenylbenzene-1,2,3-triol

InChI

InChI=1S/C12H10O3.C12H10O2.C6H6O2.CH2O/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8;13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;7-5-2-1-3-6(8)4-5;1-2/h1-7,13-15H;1-8,13-14H;1-4,7-8H;1H2

InChI Key

VBYAALRAZWIZFX-UHFFFAOYSA-N

SMILES

C=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O.C1=CC(=CC(=C1)O)O

Canonical SMILES

C=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O.C1=CC(=CC(=C1)O)O

65876-95-1

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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